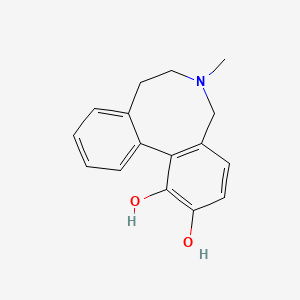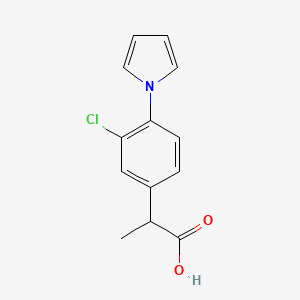
Tetrachloroalumanuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrachloroalumanuide is an anion formed from aluminium and chlorine, with the chemical formula AlCl₄⁻ . This anion has a tetrahedral shape, similar to carbon tetrachloride, where carbon is replaced with aluminium . This compound is known for its role in various chemical reactions, particularly in organic synthesis and industrial applications.
Vorbereitungsmethoden
Tetrachloroalumanuide can be synthesized through several methods:
Direct Synthesis: One method involves the direct incorporation of aluminium ions onto a framework using urea tetrachloroaluminate as a novel aluminium source.
Industrial Production: In industrial settings, tetrachloroaluminate ions are often formed as intermediates in the Friedel-Crafts reactions when aluminium chloride is used as the catalyst. This method involves the reaction of an alkyl halide with a strong Lewis acid to form an activated electrophile composed of the tetrachloroaluminate ion and the alkyl group.
Analyse Chemischer Reaktionen
Tetrachloroalumanuide undergoes various types of chemical reactions:
Substitution Reactions: In Friedel-Crafts alkylation and acylation, tetrachloroaluminate ions act as intermediates. The alkyl halide reacts with the Lewis acid to form an activated electrophile, which then reacts with an aromatic ring to form an alkylbenzenium carbocation.
Condensation-Addition Reactions: These reactions are commonly carried out in molten tetrachloroaluminate solvents.
Dehydrogenation-Addition Reactions:
Wissenschaftliche Forschungsanwendungen
Tetrachloroalumanuide has a wide range of applications in scientific research:
Chemistry: It is used as a component of electrolytes for batteries, particularly lithium batteries.
Biology and Medicine: While specific applications in biology and medicine are less common, its role in organic synthesis can indirectly contribute to the development of pharmaceuticals and other biologically active compounds.
Wirkmechanismus
The mechanism of action of tetrachloroaluminate(1-) involves its role as a Lewis acid. In Friedel-Crafts reactions, it forms an activated electrophile with the alkyl halide, which then reacts with an aromatic ring to form a carbocation. This carbocation reacts with the tetrachloroaluminate anion, regenerating the aromatic ring and forming hydrochloric acid . In other reactions, such as dehydrogenation-addition, it stabilizes short-lived intermediates, facilitating the reaction .
Vergleich Mit ähnlichen Verbindungen
Tetrachloroalumanuide can be compared with other similar compounds, such as:
Tetrachloroborate(1-): Similar in structure but contains boron instead of aluminium.
Tetrachloroferrate(1-): Contains iron instead of aluminium and has different reactivity and applications.
Tetrachlorostannate(1-): Contains tin instead of aluminium and is used in different industrial processes.
This compound is unique due to its specific reactivity as a Lewis acid and its role in various organic and industrial reactions .
Eigenschaften
Molekularformel |
AlCl4- |
|---|---|
Molekulargewicht |
168.8 g/mol |
IUPAC-Name |
tetrachloroalumanuide |
InChI |
InChI=1S/Al.4ClH/h;4*1H/q+3;;;;/p-4 |
InChI-Schlüssel |
BXILREUWHCQFES-UHFFFAOYSA-J |
SMILES |
[Al-](Cl)(Cl)(Cl)Cl |
Kanonische SMILES |
[Al-](Cl)(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(3S,5R,8R,9S,10S,13R,17R)-3-[(2R,3R,4S,5S,6R)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1228844.png)
![4-amino-1-[(2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione;hydrochloride](/img/structure/B1228846.png)










